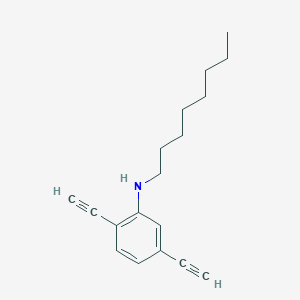

2,5-Diethynyl-N-octylaniline

Description

Contextualization within Conjugated Molecular Systems

2,5-Diethynyl-N-octylaniline is a prime example of a building block for π-conjugated molecular systems. These systems are defined by a backbone of alternating single and multiple bonds, which results in a continuous network of overlapping p-orbitals. This orbital overlap allows for the delocalization of π-electrons across the molecule, a feature that imparts unique electronic and optical properties not found in non-conjugated systems.

The structure of this compound is inherently designed to participate in and extend such conjugation. It consists of:

An aromatic phenylene ring , which provides a stable, planar core for electron delocalization.

Two ethynyl (B1212043) (acetylenic) groups , which are linear and rigid, extending the conjugated path and serving as reactive sites for polymerization.

An N-octylaniline group , where the nitrogen atom's lone pair of electrons can also participate in the π-system, acting as an electron-donating group that modulates the electronic character of the molecule. tandfonline.com

This compound is a key monomer for synthesizing poly(arylene-ethynylene)s (PAEs), a class of conjugated polymers known for their potential in electronic and photonic applications. tandfonline.com The integration of the aniline (B41778) derivative into a polymer chain creates a material with an extended π-system, where the electronic properties can be fine-tuned by the structure of the repeating units. tandfonline.comtandfonline.com

Significance as a Building Block for Advanced Materials and Organic Electronics

The true significance of this compound lies in its role as a versatile monomer for creating advanced organic materials. Its bifunctional nature, with two terminal alkyne groups, allows it to be used in step-growth polymerization reactions to build high-molecular-weight polymers.

Key research findings highlight its importance:

Polymer Synthesis: The compound is effectively used in palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, to react with aryl dihalides (like 2,5-dibromopyridine) and form alternating copolymers. tandfonline.com This reaction scheme allows for the precise construction of well-defined oligomers and polymers with tailored properties. tandfonline.com

Enhanced Solubility: A major challenge in the development of conjugated polymers is their often poor solubility, which complicates processing and device fabrication. The N-octyl chain attached to the aniline is a crucial feature that imparts solubility in common organic solvents like tetrahydrofuran (B95107) (THF) and chloroform (B151607). tandfonline.com This allows for solution-based processing techniques, which are essential for creating thin films for electronic devices.

Tunable Electronic Properties: The N-octylaniline moiety acts as an electron-donating group within the conjugated backbone. tandfonline.com When copolymerized with electron-accepting units, it can create donor-acceptor systems. Such architectures are fundamental to organic electronics, influencing the material's absorption and emission spectra, as well as its charge transport characteristics. For instance, an oligomer synthesized from this compound and 2,5-dibromopyridine (B19318) exhibited an absorption maximum at 380 nm. tandfonline.com

Applications in Optoelectronics: The resulting π-conjugated polymers and oligomers are investigated for their unique optical and electronic properties, which are foundational for their use as active media in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). tandfonline.com The rigid, rod-like structure of the polymer backbone derived from this monomer can also facilitate intermolecular interactions and charge transport in the solid state.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-Octyl-2,5-dibromoaniline |

| 2,5-dibromoaniline (B181072) |

| 2,5-dibromopyridine |

| Tetrahydrofuran (THF) |

| Chloroform |

| Trimethylsilylacetylene (B32187) |

| Potassium Fluoride (B91410) |

| Potassium Carbonate |

Structure

2D Structure

3D Structure

Properties

CAS No. |

540474-58-6 |

|---|---|

Molecular Formula |

C18H23N |

Molecular Weight |

253.4 g/mol |

IUPAC Name |

2,5-diethynyl-N-octylaniline |

InChI |

InChI=1S/C18H23N/c1-4-7-8-9-10-11-14-19-18-15-16(5-2)12-13-17(18)6-3/h2-3,12-13,15,19H,4,7-11,14H2,1H3 |

InChI Key |

BKKBBDGXBZHECB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCNC1=C(C=CC(=C1)C#C)C#C |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Diethynyl N Octylaniline and Precursor Chemistry

Palladium-Catalyzed Cross-Coupling Reactions for 2,5-Diethynyl-N-octylaniline Synthesistandfonline.comtandfonline.com

The primary route for synthesizing this compound involves a Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl halides, catalyzed by palladium and copper complexes. tandfonline.comnih.govnobelprize.org This methodology is central to introducing the reactive ethynyl (B1212043) groups onto the aniline (B41778) scaffold.

Ethynylation of N-Octyl-2,5-dibromoaniline Precursorstandfonline.com

The synthesis commences with the ethynylation of the N-Octyl-2,5-dibromoaniline precursor. tandfonline.com This key transformation is typically achieved by reacting N-Octyl-2,5-dibromoaniline with a protected alkyne, such as trimethylsilylacetylene (B32187), in the presence of a palladium catalyst like [Pd(PPh₃)₂]Cl₂ and a copper(I) co-catalyst, typically copper(I) iodide (CuI). tandfonline.com The reaction is carried out in a suitable solvent system, such as a mixture of tetrahydrofuran (B95107) (THF) and an amine base like diisopropylamine, which also serves to neutralize the hydrogen halide formed during the reaction. tandfonline.com

However, studies have shown that the ethynylation of N-alkylated 2,5-dibromoanilines can be challenging. The reaction of N-octyl-2,5-dibromoaniline with trimethylsilylacetylene has been reported to yield the desired 2,5-diethynylated product in low yields, around 13%. tandfonline.com This is attributed to steric hindrance and the electron-donating nature of the amino group, which can negatively impact the efficiency of the palladium-catalyzed cross-coupling. tandfonline.com In some cases, the reaction may preferentially yield the mono-ethynylated product, N,N-dioctyl-2-bromo-5-ethynylaniline, with the second ethynylation being significantly hindered. tandfonline.com

Table 1: Reaction Parameters for the Ethynylation of N-Octyl-2,5-dibromoaniline tandfonline.com

| Reactant | Reagent | Catalyst/Co-catalyst | Solvent | Yield |

|---|

Deprotection Strategies for Terminal Ethynyl Groupstandfonline.com

Following the successful introduction of the silyl-protected ethynyl groups, a deprotection step is necessary to reveal the terminal alkynes. tandfonline.com The trimethylsilyl (B98337) (TMS) group is a commonly used protecting group for terminal alkynes due to its stability under various reaction conditions and its relatively straightforward removal. ccspublishing.org.cn

The deprotection is typically accomplished by treating the silylated intermediate with a fluoride (B91410) source, such as potassium fluoride (KF) or tetrabutylammonium (B224687) fluoride (TBAF). tandfonline.comccspublishing.org.cn The reaction is often carried out in a mixture of solvents like methanol (B129727) and THF. tandfonline.com The addition of a mild base like potassium carbonate (K₂CO₃) can facilitate the process. tandfonline.com This step is crucial for obtaining the final this compound monomer with free terminal alkyne functionalities, ready for subsequent polymerization or other reactions. tandfonline.comnumberanalytics.com

Alternative Synthetic Routes for Amino-Substituted Diethynyl Monomerstandfonline.com

Given the challenges associated with the direct ethynylation of N-alkylated dibromoanilines, alternative synthetic strategies have been explored to improve the accessibility of amino-substituted diethynyl monomers. tandfonline.com

Alkylation of 2,5-Diethynylanilinetandfonline.com

An alternative and often more efficient route involves reversing the order of the synthetic steps: first performing the ethynylation on the parent aniline, followed by alkylation. tandfonline.com This approach starts with the ethynylation of 2,5-dibromoaniline (B181072) to produce 2,5-diethynylaniline (B3047282). This initial step has been shown to proceed with a higher yield (46%) compared to the ethynylation of the N-alkylated derivative. tandfonline.com

Subsequently, the resulting 2,5-diethynylaniline is alkylated to introduce the octyl group onto the nitrogen atom. tandfonline.com This alkylation is typically carried out by reacting 2,5-diethynylaniline with an alkylating agent such as octyl iodide in the presence of a base like sodium carbonate (Na₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). tandfonline.comtandfonline.com This method circumvents the issues of reduced reactivity in the ethynylation step caused by the bulky alkyl group. tandfonline.com

Synthesis and Characterization of Key Intermediatestandfonline.com

The successful synthesis of this compound is highly dependent on the efficient preparation of its key precursors.

N-Octyl-2,5-dibromoanilinetandfonline.com

The intermediate N-Octyl-2,5-dibromoaniline is a crucial starting material for the primary synthetic route. tandfonline.com Its synthesis is achieved through the N-alkylation of 2,5-dibromoaniline. tandfonline.com

The reaction involves treating 2,5-dibromoaniline with octyl iodide in the presence of sodium carbonate in dry DMF. tandfonline.com The mixture is heated to drive the reaction to completion. tandfonline.com After the reaction, the product is isolated by removing the solvent, dissolving the residue in a suitable organic solvent like dichloromethane, and filtering to remove inorganic salts. The final product is then purified by washing with water and drying. tandfonline.com

Table 2: Synthesis of N-Octyl-2,5-dibromoaniline tandfonline.com

| Reactant | Reagent | Base | Solvent | Conditions |

|---|

The characterization of N-Octyl-2,5-dibromoaniline is confirmed through spectroscopic methods and elemental analysis. For instance, the calculated elemental composition for C₁₄H₂₁NBr₂ is C, 46.30%; H, 5.83%; N, 3.86%; Br, 44.00%. The experimentally found values are reported to be in close agreement: C, 46.55%; H, 6.27%; N, 3.81%; Br, 43.59%. tandfonline.com

N-Octyl-N-(2,5-dibromophenyl)octanamide

The synthesis of N-Octyl-N-(2,5-dibromophenyl)octanamide is achieved through the acylation of its precursor, N-Octyl-2,5-dibromoaniline. tandfonline.com The initial step involves the alkylation of 2,5-dibromoaniline with octyl iodide in the presence of sodium carbonate and dry dimethylformamide (DMF) to produce N-Octyl-2,5-dibromoaniline in a 50% yield. tandfonline.com

Following its synthesis, N-Octyl-2,5-dibromoaniline undergoes a reaction with octanoyl chloride. tandfonline.com In this procedure, a solution of N-Octyl-2,5-dibromoaniline in dry pyridine (B92270) is added to a cooled solution of octanoyl chloride in dry toluene (B28343). tandfonline.com The reaction mixture is stirred and maintained at 20°C for one hour. tandfonline.com After the reaction, water is added, and the product is extracted with toluene. tandfonline.com The organic extract is then washed with hydrochloric acid and water, dried, and evaporated. tandfonline.com Purification via column chromatography yields N-Octyl-N-(2,5-dibromophenyl)octanamide as a colorless liquid with an 80% yield. tandfonline.com

Table 1: Synthesis of N-Octyl-N-(2,5-dibromophenyl)octanamide Click on headers to sort.

| Reactant/Reagent | Molar Amount/Concentration | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|

| N-Octyl-2,5-dibromoaniline | 6.9 mmol | Dry Toluene / Dry Pyridine | Ice-bath, then 20°C | 1 hour | 80% |

Data sourced from Investigation on the synthesis and reaction of new aniline derivatives in Pd-catalyzed cross-coupling. tandfonline.com

N,N-Dioctyl-2,5-dibromoaniline

The conversion of the amide, N-Octyl-N-(2,5-dibromophenyl)octanamide, to the corresponding tertiary amine, N,N-Dioctyl-2,5-dibromoaniline, is accomplished through a reduction reaction. tandfonline.com This process utilizes lithium aluminium hydride (LiAlH₄) as the reducing agent. tandfonline.com

The synthesis involves the slow addition of a solution of N-Octyl-N-(2,5-dibromophenyl)octanamide in dry ether to a stirred, ice-cooled suspension of LiAlH₄ in dry toluene under an inert atmosphere. tandfonline.com This reduction of the amide functional group yields N,N-Dioctyl-2,5-dibromoaniline. tandfonline.com

Table 2: Synthesis of N,N-Dioctyl-2,5-dibromoaniline Click on headers to sort.

| Reactant/Reagent | Molar Amount/Concentration | Solvent | Temperature |

|---|---|---|---|

| N-Octyl-N-(2,5-dibromophenyl)octanamide | 12.9 mmol | Dry Ether / Dry Toluene | Ice-bath |

Data sourced from Investigation on the synthesis and reaction of new aniline derivatives in Pd-catalyzed cross-coupling. tandfonline.com

Challenges and Strategies for Enhancing Synthetic Efficiency and Yields

A significant challenge in the synthesis of diethynyl aniline derivatives is the reduced reactivity of certain positions on the aniline ring, which can lead to low yields. tandfonline.comtandfonline.com The synthesis of this compound from N-Octyl-2,5-dibromoaniline via a palladium-catalyzed Sonogashira cross-coupling reaction with trimethylsilylacetylene resulted in a low yield of only 13%. tandfonline.com

Research indicates that for N,N-dialkylated 2,5-dibromoanilines, the ortho-bromo substituent exhibits reduced reactivity in ethynylation reactions under Sonogashira conditions. tandfonline.com This hindrance is attributed to both steric and electronic factors. tandfonline.com In fact, attempts to perform a Pd-catalyzed cross-coupling reaction on N,N-dioctyl-2,5-dibromoaniline with trimethylsilylacetylene led only to the substitution at the 5-position, with the 2-position remaining unreacted. tandfonline.com

To overcome these challenges and enhance synthetic efficiency, an alternative synthetic route has been proposed. tandfonline.com This strategy involves reversing the order of the reaction steps:

Ethynylation first: Perform the Sonogashira cross-coupling on 2,5-dibromoaniline to produce 2,5-diethynylaniline. tandfonline.com

Alkylation second: Subsequently, alkylate the 2,5-diethynylaniline with an alkyl halide (such as octyl iodide) to yield the final N-alkylated diethynyl product. tandfonline.com

This alternative pathway avoids the issue of reduced reactivity of the ortho-position caused by the bulky N-alkyl groups. tandfonline.com Further strategies to improve the efficiency of Sonogashira couplings in general include the development of novel catalyst systems. Modern approaches focus on copper-free conditions to avoid the formation of alkyne homocoupling byproducts. nih.govbeilstein-journals.org The use of different palladium catalysts, ligands, and bases can significantly impact reaction yields, with systems like Pd(OAc)₂/P(p-tol)₃ with DBU in THF proving effective for some aryl bromides. beilstein-journals.org For particularly challenging substrates, exploring different catalytic systems, such as those employing arenediazonium salts in place of aryl halides, may also offer a viable path to higher yields. citycollegekolkata.org

Polymerization and Oligomerization Studies Involving 2,5 Diethynyl N Octylaniline

Polycondensation Reactions for Aryleneethynylene Architectures

Polycondensation represents a fundamental strategy for the synthesis of poly(aryleneethynylene) (PAE) structures. This step-growth polymerization process involves the reaction of bifunctional monomers to form a polymer backbone, typically with the elimination of a small molecule. For PAEs, this is most commonly achieved through the coupling of a diethynyl-functionalized monomer with a dihaloaromatic monomer. tandfonline.com The resulting polymers feature a rigid, rod-like backbone, and their properties can be tailored by attaching flexible alkyl or alkoxy side chains to enhance solubility. tandfonline.com

Sonogashira Cross-Coupling in Polymer and Oligomer Synthesis

The Sonogashira cross-coupling reaction is a robust and widely utilized method for the synthesis of PAEs. tandfonline.combeilstein-journals.org This palladium-catalyzed reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides. nih.govscispace.com In the context of polymer synthesis, a diethynyl monomer, such as 2,5-Diethynyl-N-octylaniline, is reacted with a dihaloaromatic comonomer. tandfonline.com The reaction is typically co-catalyzed by a copper(I) salt, although copper-free methodologies have also been developed to prevent side reactions like the homocoupling of terminal alkynes. nih.govresearchgate.net This versatile reaction is tolerant of various functional groups, allowing for the creation of a wide array of polymer structures. beilstein-journals.org Stepwise polymerization techniques based on Sonogashira coupling can even yield conjugated polymers with precisely controlled molecular structures and uniform chain alignment. mdpi.com

Formation of Alternating Phenylene Ethynylene Pyridinylene Oligomers from this compound

The synthesis of oligomers with a defined, alternating structure of donor and acceptor units is of significant interest for creating materials with specific electronic properties. Researchers have successfully used derivatives of 2,5-diethynylaniline (B3047282) in Sonogashira cross-coupling reactions with 2,5-dibromopyridine (B19318) to create alternating phenylene ethynylene pyridinylene oligomers. tandfonline.com

In one study, two different diethynyl monomers derived from 2,5-diethynylaniline were polymerized with 2,5-dibromopyridine. The resulting oligomers exhibited different properties based on the substitution at the nitrogen atom, demonstrating how monomer design influences the final product. tandfonline.com

| Diethynyl Monomer | Description | Resulting Oligomer | Solubility |

|---|---|---|---|

| N-octyl-N-(2,5-diethynylphenyl)octanamide (1a) | Aniline nitrogen is part of an amide group. | Oligomer 2a | Soluble in THF or chloroform (B151607). |

| 2,5-diethynyl-N,N-dioctylaniline (1b) | Aniline nitrogen is substituted with two octyl chains. | Oligomer 2b | Insoluble in organic solvents. |

The solubility of oligomer 2a, contrasted with the insolubility of 2b, was attributed to the potential for strong intermolecular interactions between the pyridine (B92270) units and the dialkyl-substituted aromatic ring in the latter case. tandfonline.com The absorption maximum for the soluble oligomer 2a was observed at 380 nm. tandfonline.com

Influence of Molecular Structure on Polymerization Reactivity and Material Properties

The molecular structure of the aniline monomer, particularly the nature of the substituents on the nitrogen atom and the aromatic ring, has a profound impact on both its reactivity in polymerization and the physical properties of the resulting polymers and oligomers.

Steric and Electronic Hindrance in Alkylated this compound Derivatives

The presence of alkyl groups on the nitrogen atom of the aniline ring introduces significant steric and electronic effects that modulate the reactivity of adjacent functional groups. Studies on the ethynylation of 2,5-dibromoanilines under Sonogashira conditions have shown that the ortho-bromo substituent exhibits reduced reactivity. tandfonline.com This phenomenon is caused by a combination of steric hindrance from the bulky alkyl groups and the negative electronic effect of the electron-donating amino group. tandfonline.com

This effect is evident when comparing the yields of diethynylation for aniline derivatives with varying degrees of N-alkylation. The yield of the desired diethynyl product decreases as the steric bulk around the nitrogen atom increases. tandfonline.com

| Starting Material | Description | Diethynylated Product | Yield |

|---|---|---|---|

| 2,5-dibromoaniline | Unsubstituted amine | 2,5-diethynylaniline | 46% |

| N-Octyl-2,5-dibromoaniline | Mono-alkylated amine | This compound | 13% |

| N,N-Dioctyl-2,5-dibromoaniline | Di-alkylated amine | N,N-Dioctyl-2,5-diethynylaniline | Not isolated |

This reduced reactivity necessitates alternative synthetic routes, such as preparing 2,5-diethynylaniline first and subsequently performing the N-alkylation to obtain monomers suitable for polycondensation. tandfonline.comtandfonline.com

Impact on Oligomer and Polymer Solubility and Processability

While the N-octyl group can hinder reactivity during monomer synthesis, its presence is crucial for the solubility and processability of the final polymers. tandfonline.comrsc.org The rigid, rod-like backbones of PAEs make them inherently intractable and poorly soluble. tandfonline.com The incorporation of long, flexible alkyl chains, such as the octyl group on the nitrogen of this compound, disrupts intermolecular packing and increases the entropy of the system, thereby enhancing solubility in common organic solvents like tetrahydrofuran (B95107) (THF) and chloroform. tandfonline.comnankai.edu.cn

This improved solubility is essential for solution-based characterization techniques, such as GPC and NMR, and for processing the materials into thin films for electronic and optoelectronic device applications. nankai.edu.cnpolyu.edu.hk The modification of the 2,5-positions of diketopyrrolopyrrole (DPP) moieties with solubilizing alkyl chains is another example where this strategy is employed to create solution-processable materials. polyu.edu.hk

Chain-Growth Polycondensation Mechanisms for Defined Macromolecular Architectures

While most polycondensations, including the Sonogashira reaction, proceed via a step-growth mechanism, there is growing interest in developing chain-growth polycondensation methods. acs.org Unlike step-growth polymerization where monomers and polymer chains of all sizes can react with each other, chain-growth polymerization proceeds by the sequential addition of monomers to an active initiator site. This allows for the synthesis of polymers with precisely controlled molecular weights and narrow molecular weight distributions (MWD), akin to living polymerizations. researchgate.net

For this to occur, the polymer end groups must be more reactive than the monomers, and reactions between monomers must be suppressed. Research has demonstrated the successful chain-growth polycondensation of phenyl 4-aminobenzoate (B8803810) derivatives to produce aromatic polyamides with well-defined structures (Mw/Mn < 1.12). Notably, the reaction system for this process utilized N-triethylsilyl-N-octylaniline as a base, which, upon reaction with CsF, generates an aminyl anion that initiates the polymerization. This highlights the applicability of N-octylaniline derivatives in facilitating advanced, controlled polymerization mechanisms for creating macromolecules with defined architectures.

Advanced Spectroscopic Characterization of 2,5 Diethynyl N Octylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 2,5-Diethynyl-N-octylaniline, offering insights into the electronic environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) provides distinct signals corresponding to the aromatic, amine, alkynyl, and alkyl protons. tandfonline.com

Aromatic protons appear in the downfield region, with a doublet at approximately 7.19 ppm (J = 7.7 Hz) for one proton and a multiplet around 6.67 ppm for the remaining two aromatic protons. tandfonline.com The signal for the amine (NH) proton is observed as a singlet at 4.53 ppm. tandfonline.com The ethynyl (B1212043) protons (C≡CH) present characteristic signals, with one appearing as a singlet at 3.39 ppm and the other as part of a multiplet at 3.02 ppm, which also includes the protons of the methylene (B1212753) group attached to the nitrogen (N-CH₂). tandfonline.com The protons of the octyl chain's methylene (CH₂) and methyl (CH₃) groups resonate as a broad multiplet in the upfield region, between 1.57 and 0.78 ppm. tandfonline.com

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons |

| Aromatic | 7.19 | Doublet | 7.7 | 1 |

| Aromatic | 6.67 | Multiplet | - | 2 |

| Amine (NH) | 4.53 | Singlet | - | 1 |

| Ethynyl (C≡CH) | 3.39 | Singlet | - | 1 |

| N-CH₂ / Ethynyl | 3.02 | Multiplet | - | 3 |

| Alkyl (CH₂, CH₃) | 1.57-0.78 | Multiplet | - | 15 |

| Data recorded in CDCl₃ at 250 MHz and 298 K. tandfonline.com |

The ¹³C NMR spectrum complements the ¹H NMR data, providing a complete picture of the carbon skeleton of this compound. The spectrum, also recorded in CDCl₃, shows distinct resonances for the alkyl, alkynyl, and aryl carbons. tandfonline.com

The carbons of the octyl group appear in the upfield region (δ 14.1–43.4 ppm). The alkynyl carbons are observed between δ 77.7 and 84.1 ppm. The aromatic carbons resonate in the downfield region, from δ 106.7 to 149.3 ppm, consistent with their varied electronic environments. tandfonline.com

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

| Calkyl | 14.1, 22.6, 27.2, 29.2, 29.3, 29.5, 31.8, 43.4 |

| Calkynyl | 77.7, 80.3, 84.0, 84.1 |

| Caryl | 106.7, 114.3, 120.8, 123.6, 132.5, 149.3 |

| Data recorded in CDCl₃ at 62 MHz and 298 K. tandfonline.com |

While specific variable-temperature NMR studies on this compound are not detailed in the provided search results, this technique is a powerful tool for investigating conformational dynamics in aniline (B41778) derivatives. d-nb.inforesearchgate.net For instance, in related systems, variable-temperature ¹H and ¹³C NMR have been used to study hindered rotation around C-N bonds, leading to atropisomerism. d-nb.info Such studies reveal that at lower temperatures, distinct signals for different conformers can be observed, which coalesce into averaged signals as the temperature increases. d-nb.info This allows for the determination of the energy barriers associated with these conformational changes. researchgate.net

13C NMR Analysis

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is employed to confirm the molecular weight of this compound and to study its fragmentation patterns.

Direct Chemical Ionization Mass Spectrometry (DCI-MS) has been utilized to analyze derivatives of 2,5-diethynylaniline (B3047282). tandfonline.com For instance, in the analysis of related oligoanilines, DCI-MS with water vapor was used to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments. tandfonline.com This technique provides valuable information for confirming the molecular weight and elucidating the structure of the synthesized compounds. tandfonline.com

Electrospray Ionization Mass Spectrometry (ESI-MS) is another key technique for the characterization of this compound and its derivatives. tandfonline.com In the analysis of a related N,N-dioctyl derivative, ESI-MS showed the molecular ion peak (M⁺) at an m/z of 365, corresponding to the molecular formula C₂₆H₃₉N. tandfonline.com The spectrum also revealed significant fragment ions, such as the one at m/z 266, resulting from the loss of a C₇H₁₅ fragment, which was the base peak (100% relative intensity). tandfonline.com

Interactive Data Table: ESI-MS Data for a Derivative, 2,5-Diethynyl-N,N-dioctylaniline

| Ion | m/z | Relative Intensity (%) |

| [M]⁺ | 365 | 42 |

| [M - C₇H₁₅]⁺ | 266 | 100 |

| [M - C₈H₁₇]⁺ | 252 | 2 |

| This data pertains to the N,N-dioctyl derivative of 2,5-diethynylaniline. tandfonline.com |

Direct Chemical Ionization (DCI) MS

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Electronic and Vibrational Analysis

Spectroscopic methods like UV-Vis and IR are indispensable for characterizing new chemical entities. UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, while IR spectroscopy probes its characteristic vibrational modes, offering a molecular fingerprint based on its functional groups. tandfonline.comtandfonline.commsu.edu

Absorption and Emission Spectra

The electronic absorption properties of this compound and its derivatives are characterized using UV-Vis spectroscopy. tandfonline.comtandfonline.com The spectrum reveals information about the π-conjugated system, which is composed of the aniline ring and the two ethynyl substituents. These conjugated systems typically exhibit strong absorption bands in the ultraviolet and visible regions, corresponding to π→π* electronic transitions. mdpi.com

In laboratory settings, the absorption spectra for derivatives of this compound have been recorded in solvents such as chloroform (CHCl3), 1,4-dioxane, and tetrahydrofuran (B95107) (THF) using a Perkin Elmer UV/VIS-NIR spectrometer. tandfonline.comtandfonline.com While specific data for the this compound monomer is not detailed in the available literature, a novel alternating oligomer derived from a similar diethynyl aniline monomer showed a distinct absorption maximum (λmax) at 380 nm when measured in THF. tandfonline.com This absorption is characteristic of the extended π-electron system formed in the oligomeric structure. tandfonline.com The electronic absorption of functional groups can be influenced by factors such as the solvent, pH, temperature, and the presence of substituents on the aromatic ring. mdpi.com

Table 1: UV-Vis Spectroscopic Analysis Parameters

| Parameter | Description | Source(s) |

|---|---|---|

| Instrumentation | Perkin Elmer UV/VIS-NIR spectrometer Lambda 19 | tandfonline.comtandfonline.com |

| Solvents | Chloroform (CHCl3), 1,4-dioxane, Tetrahydrofuran (THF) | tandfonline.comtandfonline.com |

| Analyte Example | A related phenylene ethynylene pyridinylene oligomer | tandfonline.com |

| Absorption Max (λmax) | 380 nm (for the related oligomer in THF) | tandfonline.com |

Vibrational Modes Analysis (IR)

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes. msu.edu The registration of IR spectra for this class of compounds has been performed using a Bio-Rad FTS 175, UMA-500 Ge-ATR spectrometer. tandfonline.comtandfonline.com

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its distinct structural features. These include the stretching vibrations of the N-H bond in the secondary amine, the terminal alkyne C-H bond, the carbon-carbon triple bond (C≡C), aromatic C-H and C=C bonds, and the aliphatic C-H bonds of the N-octyl group. msu.edutandfonline.com

Table 2: Expected Characteristic IR Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Source(s) |

|---|---|---|---|

| Terminal Alkyne | C≡C-H Stretch | 3300 - 3250 | msu.edu |

| Secondary Amine | N-H Stretch | 3500 - 3300 | tandfonline.com |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | msu.edutandfonline.com |

| Alkyl Chain | C-H Stretch | 3000 - 2850 | msu.edu |

| Alkyne | C≡C Stretch | 2260 - 2100 | msu.edu |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | msu.edutandfonline.com |

| Amine | N-H Bend | 1650 - 1580 | tandfonline.com |

| Amine | C-N Stretch | 1335 - 1250 | asianpubs.org |

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC) is a crucial analytical technique for characterizing polymers and oligomers. kpi.ua It separates molecules based on their size or hydrodynamic volume in solution, allowing for the determination of molecular weight distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). tandfonline.comresearchgate.net

This technique is not applied to the monomer this compound itself, but rather to the polymeric or oligomeric materials synthesized from it or its derivatives. For instance, an oligomer synthesized via a Sonogashira cross-coupling reaction involving a related diethynyl aniline monomer was analyzed by GPC using THF as the eluent and polystyrene as the standard. tandfonline.com The analysis provides critical information on the degree of polymerization and the distribution of chain lengths in the resulting material. tandfonline.com It is noted that for rigid-rod polymers, GPC analysis using flexible coiled polymer standards like polystyrene can lead to an overestimation of the molecular weight. tandfonline.com

Table 3: GPC Data for a Related Phenylene Ethynylene Pyridinylene Oligomer

| Parameter | Value | Description | Source(s) |

|---|---|---|---|

| Mn (g·mol⁻¹) | 3700 | Number-Average Molecular Weight | tandfonline.com |

| Mw (g·mol⁻¹) | 5100 | Weight-Average Molecular Weight | tandfonline.com |

| PDI (Mw/Mn) | 1.4 | Polydispersity Index | tandfonline.com |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental procedure used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. tandfonline.com This technique provides experimental verification of a compound's elemental composition, which is then compared against the theoretically calculated values based on its presumed molecular formula. tandfonline.comrsc.org This comparison is essential for confirming the successful synthesis and purity of the target compound. tandfonline.com The analysis is typically performed using an automated CHNS analyzer. tandfonline.comtandfonline.com

For this compound, the molecular formula is C₁₈H₂₃N. nih.gov Based on this formula, the theoretical elemental composition can be calculated. While experimental results for this specific compound are not provided in the cited literature, data for its precursors, such as N-Octyl-2,5-dibromoaniline, demonstrate the application of this method where found values closely match the calculated percentages. tandfonline.com

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | % Composition (Calculated) | Source(s) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 85.32% | nih.gov |

| Hydrogen | H | 1.008 | 9.15% | nih.gov |

| Nitrogen | N | 14.007 | 5.53% | nih.gov |

| Molecular Weight | - | 253.40 g/mol | - | nih.gov |

Functionalization and Chemical Transformations of 2,5 Diethynyl N Octylaniline

Derivatization at Ethynyl (B1212043) Moieties

The terminal alkyne groups are highly reactive and serve as key handles for derivatization. These moieties readily participate in reactions that extend the conjugated system or introduce new functional groups, making them crucial for the synthesis of advanced materials.

One of the most significant derivatizations is the deprotection of a silylated precursor to yield the terminal alkyne. For instance, a related N,N-dibenzylaniline derivative with a silyl-protected alkyne can be efficiently deprotected using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF), achieving yields as high as 92%. nih.gov This unmasked terminal alkyne is then primed for further reactions. nih.gov

Subsequent derivatizations include the well-known "click" reaction, specifically the copper-catalyzed azide-alkyne cycloaddition. The terminal alkyne can react with an azide, such as benzyl (B1604629) azide, to form a triazole in good yield (e.g., 66%). nih.gov This reaction is valued for its high efficiency and functional group tolerance. Another key transformation is the Sonogashira coupling, where the terminal alkyne reacts with an aryl halide, like iodobenzene, to form a new carbon-carbon bond, leading to diphenylethyne derivatives in yields around 80%. nih.gov

| Reaction Type | Reactants | Catalyst/Reagent | Product | Yield | Reference |

| Desilylation | Silyl-protected alkyne | TBAF/THF | Terminal Alkyne | 92% | nih.gov |

| Click Reaction | Terminal Alkyne, Benzyl Azide | Copper Catalyst | Triazole | 66% | nih.gov |

| Sonogashira Coupling | Terminal Alkyne, Iodobenzene | Pd/Cu Catalyst | Diphenylethyne | 80% | nih.gov |

Chemical Reactivity of the N-Octylaniline Amino Group

The secondary amino group (N-octylaniline) imparts significant electronic and chemical properties to the molecule. It acts as an electron-donating group, influencing the reactivity of the aromatic ring, and serves as a site for further functionalization. tandfonline.com The reactivity of this group is central to modifying the molecule's properties for specific applications. libretexts.org

The nitrogen atom of the N-octylaniline group can be alkylated to form a quaternary ammonium (B1175870) salt. tandfonline.com This process, known as quaternization, involves treating the amine with an alkyl halide. The reaction converts the neutral secondary amine into a positively charged quaternary ammonium species, which can significantly alter the molecule's solubility, electronic properties, and intermolecular interactions. ijaar.co.in For example, the quaternization of related aniline (B41778) derivatives has been documented, highlighting the general reactivity of the amino group towards alkylating agents. google.com This transformation could be leveraged to create cationic polymers or small molecules for applications in sensing or as organic electronic materials.

The conversion of a primary aromatic amine to a diazonium salt is a cornerstone of synthetic organic chemistry, known as diazotization. byjus.comlkouniv.ac.in This reaction typically involves treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong mineral acid like HCl) at low temperatures (0–5 °C). byjus.comwikipedia.orgmasterorganicchemistry.com The resulting diazonium salt (Ar-N₂⁺X⁻) is a highly versatile intermediate because the dinitrogen moiety is an excellent leaving group (N₂ gas), which can be displaced by a wide variety of nucleophiles. masterorganicchemistry.comquora.com

For 2,5-Diethynyl-N-octylaniline, which is a secondary amine, direct diazotization is not possible. However, its primary amine precursor, 2,5-diethynylaniline (B3047282), could readily undergo this reaction prior to the N-octylation step. tandfonline.com The resulting diazonium group could then be replaced to introduce functionalities such as halides (Sandmeyer reaction), hydroxyl groups, or cyano groups, demonstrating the synthetic utility of the amine functionality in accessing a broad range of derivatives. byjus.com

| Reaction | Reactant | Reagents | Intermediate Product | Key Feature | Reference |

| Diazotization | Primary Aromatic Amine (e.g., 2,5-diethynylaniline) | NaNO₂, HCl | Diazonium Salt (Ar-N₂⁺Cl⁻) | Highly versatile synthetic intermediate. | tandfonline.combyjus.comwikipedia.org |

| Quaternization | Secondary Amine (e.g., this compound) | Alkyl Halide | Quaternary Ammonium Salt | Modifies solubility and electronic properties. | tandfonline.comijaar.co.ingoogle.com |

Quaternization Reactions

Advanced Cross-Coupling Strategies for π-System Expansion

The expansion of the π-conjugated system is critical for tuning the optoelectronic properties of organic materials. The two ethynyl groups of this compound are ideal for this purpose, primarily through palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. nih.govtandfonline.com

In this strategy, the diethynyl monomer is reacted with a dihaloaromatic compound to produce alternating oligomers or polymers. Research has shown that diethynyl aniline derivatives can be successfully polymerized with 2,5-dibromopyridine (B19318) using a Pd-catalyst. tandfonline.com This reaction creates a larger, conjugated structure where phenyleneethynylene units alternate with pyridinylene units. tandfonline.com The N-octyl group is intended to ensure solubility of the resulting polymer, although in some cases, strong intermolecular interactions can lead to insoluble products. tandfonline.com This approach allows for the systematic construction of donor-acceptor polymers with tailored electronic and photophysical properties. researchgate.net

| Monomer 1 | Monomer 2 | Reaction Type | Catalyst System | Product | Reference |

| 1,4-Diethynyl aniline derivative | 2,5-Dibromopyridine | Sonogashira Cross-Coupling | Palladium/Copper | Alternating oligomer/polymer | tandfonline.com |

| 3,4-Diethynyl-N,N-dihexylaniline | --- | Sonogashira Polycondensation | Palladium/Copper | Poly(o-phenyleneethynylene) | researchgate.net |

Oxidative Aromatic Coupling Processes

Oxidative coupling provides an alternative, atom-economical route to extend π-systems without the need for pre-functionalized starting materials like halides. nih.gov For terminal alkynes such as those on this compound, classic reactions like the Glaser or Hay coupling can be employed to form butadiyne linkages (dimerization of the alkynes). This process typically uses a copper catalyst and an oxidant (like oxygen in the Hay coupling) to link two terminal alkyne units, forming a diacetylene bridge.

This method is fundamental in the synthesis of polyynes and other extended acetylenic structures. The oxidative polymerization of a related monomer, 3,4-diethynyl-N,N-dihexylaniline, has been shown to produce poly(o-phenylenebutadiynylene) derivatives. researchgate.net Such reactions, when applied to this compound, would lead to the formation of a polymer network linked by butadiyne units, significantly altering the material's electronic and structural properties. Metal-free oxidative coupling methods have also been developed, using reagents like iodine in DMSO, to couple aromatic alkynes with other molecules, showcasing the broad scope of oxidative strategies. rsc.org

Applications of 2,5 Diethynyl N Octylaniline in Advanced Materials Science and Organic Electronics

Role as Monomers for Conjugated Polymers and Oligomers in Optoelectronic Devices

The primary application of 2,5-Diethynyl-N-octylaniline is its use as a monomer for the synthesis of π-conjugated oligomers and polymers. tandfonline.com These materials are of significant interest due to their unique optical and electronic properties, which make them suitable as the active medium in a range of optoelectronic devices. tandfonline.com The two diethynyl functional groups on the aniline (B41778) ring are key to its function, allowing it to be incorporated into polymer chains through powerful carbon-carbon bond-forming reactions.

A notable example is the use of diethynyl aniline derivatives in the Sonogashira cross-coupling reaction. tandfonline.com Researchers have successfully synthesized alternating oligomers by reacting monomers like 2,5-diethynyl-N,N-dioctylaniline (a closely related derivative) with 2,5-dibromopyridine (B19318). tandfonline.com This reaction creates a polymer backbone of alternating phenylene ethynylene and pyridinylene units. tandfonline.com The aniline derivative serves as the electron-rich (donor) component, while the pyridine (B92270) unit acts as the electron-deficient (acceptor) component, establishing a donor-acceptor architecture within the oligomer chain. tandfonline.com This alternating structure is crucial for tuning the electronic properties of the resulting material. The introduction of the N-octyl group is a strategic design choice to enhance the solubility of these otherwise rigid, linear polymers, which is essential for processing and device fabrication. tandfonline.com

Integration into Active Layers for Organic Electronic Applications

Conjugated polymers and small molecules are the cornerstone of the active layers in many organic electronic devices, where they are responsible for critical functions like charge transport and light emission. tandfonline.comnih.gov The materials derived from this compound are designed specifically for these roles. The delocalized π-electron system along the polymer backbone, formed by the alternating single and double/triple bonds, allows for the transport of charge carriers. nih.gov

Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a major application for conjugated polymers. researchgate.net In OLEDs, charge carriers (electrons and holes) are injected into the organic layer, where they combine to form excitons, which then release energy in the form of light. The color and efficiency of the emission are highly dependent on the chemical structure of the polymer. bas.bg While polymers with donor-acceptor architectures are promising for OLEDs, specific research detailing the performance of polymers derived from this compound in OLED devices is not yet prominent in the reviewed literature. However, the synthesis of such polymers is a key step toward their potential evaluation in light-emitting applications. bohrium.com

Organic Photovoltaics (OPVs) (as donor/acceptor components)

In organic photovoltaics, the active layer is typically a bulk heterojunction blend of an electron donor and an electron acceptor material. rsc.orgrsc.org When light is absorbed, excitons are created and must be separated into free charge carriers at the donor-acceptor interface to generate a current. mpg.de The aniline moiety in this compound is electron-donating. When polymerized with an electron-deficient comonomer like pyridine, the resulting polymer has intrinsic donor-acceptor character. tandfonline.com This makes such materials potential candidates for use in the active layer of OPVs. The development of new donor materials is a flourishing area of OPV research. rsc.org While this monomer provides a clear pathway to creating donor-acceptor polymers, detailed studies on their specific use and efficiency in OPV devices have not been extensively reported.

Design of Materials with Tunable Charge Transport and Optical Properties

A key advantage of organic materials is the ability to tune their properties through precise chemical design. d-nb.infopurdue.edu this compound is an excellent example of a monomer designed for tunability.

Solubility and Processability: The long N-octyl alkyl chain is not directly involved in the electronic conjugation but plays a crucial role in ensuring the resulting polymers are soluble in common organic solvents. tandfonline.com This is critical for solution-based processing techniques used in fabricating large-area and flexible devices.

Electronic and Optical Properties: The electronic properties are governed by the conjugated backbone. In oligomers made from this monomer and a pyridine unit, the donor-acceptor interaction between the electron-rich aniline and the electron-poor pyridine influences the energy levels (HOMO and LUMO) and the optical bandgap. tandfonline.com This directly affects the material's absorption and emission spectra. For example, an alternating oligomer synthesized from a related diethynyl aniline derivative and 2,5-dibromopyridine exhibited an absorption maximum at 380 nm. tandfonline.com By chemically modifying the donor or acceptor units, these properties can be systematically tuned for specific applications. d-nb.infopurdue.edu

Potential in Supramolecular Assembly

Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding and π-π stacking. nih.govscispace.com The structure of oligomers derived from this compound suggests a potential for such self-organization. These molecules combine a rigid, linear, π-conjugated backbone with flexible peripheral alkyl chains. This architecture is known to facilitate the formation of ordered assemblies, such as liquid crystalline phases or well-defined nanostructures.

In research on a very similar monomer, 2,5-diethynyl-N,N-dioctylaniline, the resulting oligomer was found to be insoluble in organic solvents. tandfonline.com This was attributed to strong intermolecular interactions, which is a hallmark of supramolecular assembly. tandfonline.com While this insolubility presented a challenge, it also points to the powerful self-organizing tendencies of these materials. The ability to form ordered structures is highly desirable for enhancing charge transport in electronic devices, as it can improve the mobility of charge carriers through better π-π stacking between polymer chains. Although specific studies focusing on harnessing the supramolecular assembly of this compound-based polymers are not widely documented, their molecular design holds clear potential for this area of materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.